molecular formula C10H17NO5 B142493 (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 147266-92-0

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B142493
CAS No.: 147266-92-0
M. Wt: 231.25 g/mol
InChI Key: BENKAPCDIOILGV-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

N-boc-trans-4-hydroxy-d-proline is involved in several biochemical reactions. It is a substrate for proline hydroxylases, a group of enzymes that catalyze the hydroxylation of proline residues in proteins . This hydroxylation is a post-translational modification that can significantly alter the structure and function of proteins . The hydroxyl group in N-boc-trans-4-hydroxy-d-proline can form hydrogen bonds with other biomolecules, influencing the stability and dynamics of protein structures .

Cellular Effects

In cellular processes, N-boc-trans-4-hydroxy-d-proline can influence cell function in several ways. For instance, it plays a role in cell signaling pathways. The formation of N-boc-trans-4-hydroxy-d-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .

Molecular Mechanism

At the molecular level, N-boc-trans-4-hydroxy-d-proline exerts its effects through various mechanisms. As a substrate for proline hydroxylases, it participates in the hydroxylation of proline residues, a key step in the post-translational modification of proteins . This modification can influence protein structure, stability, and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-boc-trans-4-hydroxy-d-proline can change over time. For instance, it is used in the synthesis of For-Met-Leu-Phe-OMe (fMLF-OMe) analogues based on Met residue replacement by 4-amino-proline scaffold . Over time, this compound can influence the stability and degradation of these analogues .

Metabolic Pathways

N-boc-trans-4-hydroxy-d-proline is involved in the metabolic pathway of proline hydroxylation . This pathway involves the action of proline hydroxylases on proline residues, leading to the formation of hydroxyproline . This process is crucial for the post-translational modification of proteins and can influence various aspects of metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group can be introduced through various methods, including hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide-based drugs and biomolecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide therapeutics.

    Industry: Applied in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group.

    (2R,4S)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of the hydroxyl group in (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid provides unique reactivity compared to its analogs. This allows for specific chemical transformations that are not possible with the amino or methoxy derivatives .

Properties

IUPAC Name

(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350920
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147266-92-0
Record name N-Boc-4-hydroxy-D-proline, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147266920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147266-92-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BOC-4-HYDROXY-D-PROLINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K1V4SDL4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 4
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.